p-Tolylmercuric chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

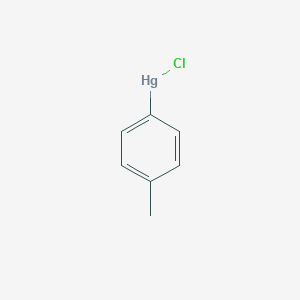

p-Tolylmercuric chloride: is an organomercury compound with the chemical formula C₇H₇ClHg (4-methylphenyl)mercury chloride . This compound is characterized by the presence of a mercury atom bonded to a p-tolyl group (a benzene ring with a methyl group at the para position) and a chlorine atom. It is a white solid that is highly toxic and has been used in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions:

From p-toluenesulfinic acid and mercuric chloride: This method involves the reaction of p-toluenesulfinic acid with mercuric chloride in boiling water.

From p-toluenesulfonyl chloride and diphenylmercury: This reaction occurs at 120°C and produces p-tolylmercuric chloride.

From p-tolylboric acid and mercuric chloride: This method involves the reaction of p-tolylboric acid with mercuric chloride.

Direct mercuration of toluene with mercuric acetate: This method involves the direct reaction of toluene with mercuric acetate.

Industrial Production Methods: Industrial production methods for p-tolylmercury chloride typically involve large-scale reactions similar to the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions:

- p-Tolylmercuric chloride can undergo oxidation reactions, although specific details on the conditions and products are not widely documented.

Reduction: This compound can be reduced to form metallic mercury and p-tolyl derivatives.

Substitution: This compound can undergo substitution reactions where the chlorine atom is replaced by other groups such as selenocyanate .Common Reagents and Conditions:

Reduction: Common reducing agents include hydrazine hydrate and sodium carbonate.

Substitution: Potassium selenocyanate in acetone is used for substitution reactions.

Major Products Formed:

Reduction: Metallic mercury and p-tolyl derivatives.

Substitution: p-Tolylmercury selenocyanate and other substituted derivatives .科学的研究の応用

Organic Synthesis

p-Tolylmercuric chloride is widely utilized as a reagent in organic chemistry. Its applications include:

- Catalyst in Cross-Coupling Reactions : PTMC serves as a precursor for palladium catalysts in reactions such as the Stille cross-coupling reaction. This reaction involves the coupling of organostannanes with organic halides, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

- Reagent in Electrophilic Substitution : The compound can act as an electrophile in electrophilic aromatic substitution reactions, where it introduces the p-tolyl group into aromatic compounds. This property is valuable for synthesizing substituted aromatic compounds used in pharmaceuticals and agrochemicals .

Biochemical Applications

In biochemistry, this compound has been studied for its interactions with biological systems:

- Enzyme Inhibition Studies : PTMC is known to inhibit certain enzymes by modifying thiol groups, which can be critical for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. Research has demonstrated its effects on various enzymes, providing insights into enzyme regulation and function .

- Cellular Studies : The compound has been used to investigate mercury toxicity in cellular models. Studies have shown that PTMC can induce oxidative stress and apoptosis in cells, contributing to research on environmental toxins and their effects on human health .

Environmental Science

This compound is relevant in environmental studies due to its mercury content:

- Mercury Contamination Research : As a mercury compound, PTMC is utilized in studies examining mercury's environmental impact, particularly its bioaccumulation in aquatic systems. Research focuses on understanding how mercury compounds like PTMC behave in the environment and their effects on ecosystems .

- Analytical Chemistry : PTMC is employed as a standard reference material in analytical methods for detecting and quantifying mercury levels in environmental samples. Its use aids in developing more accurate measurement techniques for assessing mercury pollution .

Case Study 1: Cross-Coupling Reactions

A study published on ResearchGate demonstrated the efficiency of this compound as a catalyst precursor in Stille reactions, showcasing its role in synthesizing complex organic molecules efficiently under mild conditions .

Case Study 2: Enzyme Interaction

Research conducted on the inhibition of thiol-dependent enzymes revealed that this compound effectively modifies active site cysteine residues, leading to decreased enzyme activity. This finding has implications for drug design targeting similar enzyme systems .

作用機序

The mechanism of action of p-tolylmercury chloride involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular damage. It is particularly toxic to neurons, where it can interfere with normal cellular processes and lead to neurotoxicity .

類似化合物との比較

Phenylmercury chloride: Similar in structure but with a phenyl group instead of a p-tolyl group.

p-Tolylmercury selenocyanate: A derivative of p-tolylmercury chloride where the chlorine atom is replaced by a selenocyanate group.

Mercuric chloride: Contains mercury bonded to two chlorine atoms, lacking the organic p-tolyl group.

Uniqueness: p-Tolylmercuric chloride is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. Its ability to undergo substitution reactions to form various derivatives makes it a valuable compound in synthetic chemistry .

特性

CAS番号 |

539-43-5 |

|---|---|

分子式 |

C7H7ClHg |

分子量 |

327.17 g/mol |

IUPAC名 |

(4-methylphenyl)mercury(1+);chloride |

InChI |

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 |

InChIキー |

PWIXOHDPHIQCLY-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)[Hg]Cl |

正規SMILES |

CC1=CC=C(C=C1)[Hg+].[Cl-] |

Key on ui other cas no. |

539-43-5 |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

同義語 |

Chloro(4-methylphenyl)mercury; p-Tolylmercury Chloride; (p-Methylphenyl)Mercuric Chloride; p-Chloromercuriotoluene; p-Methylphenylmercury Chloride; NSC 36721; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。